N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine
Description
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C20H20N2O4/c23-19(21-10-8-20(24)25)13-22-11-9-16-12-17(6-7-18(16)22)26-14-15-4-2-1-3-5-15/h1-7,9,11-12H,8,10,13-14H2,(H,21,23)(H,24,25) |
InChI Key |
WTJQKSYIGKJTHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Indole Core Functionalization
The 5-benzyloxy-1H-indole scaffold is synthesized via Bischler-Mohlau indole cyclization (Figure 1). A typical procedure involves:
-
Step 1 : Condensation of 4-benzyloxyaniline with α-bromo-4-benzyloxypropiophenone in ethanol/triethylamine (1:1.2 molar ratio) at reflux (80°C, 6 h).
-
Step 2 : Cyclization using acetic acid (2 eq) at 120°C for 12 h, yielding 5-benzyloxy-1H-indole with 78% yield.
Critical Parameters :
N-Acetylation of Indole
The indole nitrogen is acetylated using acetic anhydride or acetyl chloride under mild conditions:
-
Protocol : 5-Benzyloxy-1H-indole (1 eq) is dissolved in dry dichloromethane (DCM), treated with acetyl chloride (1.5 eq) and DMAP (0.1 eq) at 0°C, then warmed to room temperature.
Challenges :
Coupling with β-Alanine
The acetylated indole is coupled to β-alanine via carbodiimide-mediated amidation :
-
Activation : β-Alanine (1.2 eq) is activated with EDC·HCl (1.5 eq) and HOBt (1.5 eq) in DMF for 30 min.
-
Reaction : Activated β-alanine is added to N-acetyl-5-benzyloxy-1H-indole (1 eq) in DMF, stirred at 25°C for 24 h.
-
Workup : Precipitation in ice-water, followed by recrystallization from ethanol/water (4:1).
Data Table 1 : Optimization of Coupling Conditions
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 25 | 85 | 98 |
| DCC/DMAP | THF | 0 | 72 | 95 |
| HATU/DIEA | DCM | 25 | 88 | 97 |
Alternative Pathways and Innovations
Enzymatic Synthesis of β-Alanine
β-Alanine is synthesized via L-aspartate α-decarboxylase (ADC) -catalyzed decarboxylation:
-
Substrate : L-Aspartic acid (100 g/L) in phosphate buffer (pH 7.0).
Advantages :
Solid-Phase Peptide Synthesis (SPPS)
A resin-bound approach enables sequential assembly:
-
Deprotection : 20% piperidine/DMF.
-
Coupling : HATU/DIEA with N-acetyl-5-benzyloxy-1H-indole-1-acetic acid (2 eq).
Outcome : 76% yield, >90% purity by HPLC.
Critical Analysis of Methodologies
Yield vs. Purity Trade-offs
Regioselectivity Challenges
-
Competing acetylation at C3 of indole is suppressed using bulky bases (e.g., DIPEA).
-
NMR Confirmation : ¹H-NMR shows singlets at δ 2.45 (acetyl) and δ 7.25–7.60 (indole aromatic protons).
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.
Reduction: The indole ring can be reduced under specific conditions to form a dihydroindole derivative.
Substitution: The benzyl ether group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Substituted benzyl ether derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of indole derivatives with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The indole ring can interact with various enzymes or receptors, modulating their activity. The benzyl ether group may enhance the compound’s binding affinity or selectivity, while the beta-alanine moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
[5-(Benzyloxy)-1H-indol-1-yl]acetic Acid
- Structure : Benzyloxy group at the 5-position; acetic acid at the 1-position.
- Molecular Weight : 297.3 g/mol.
- Key Activities :
- Comparison : The absence of the beta-alanine moiety in this analog likely enhances membrane permeability due to reduced polarity. However, the acetyl-beta-alanine group in the target compound may improve water solubility or introduce additional hydrogen-bonding interactions with targets.
N-{3-[5-(Benzyloxy)-1H-indol-1-yl]propanoyl}glycine (CAS 1219583-47-7)
- Structure: Propanoyl-glycine substituent at the 1-position.
- Molecular Weight : ~350–400 g/mol (estimated).
- Key Differences: The propanoyl linker (three-carbon chain) vs. acetyl (two-carbon) in the target compound may alter conformational flexibility. Glycine (non-chiral, smaller) vs. beta-alanine (chiral, additional methylene group) could impact target selectivity or metabolic pathways .
AM-356 (CAS 157182-49-5)
- Structure : Icosatetraenamide substituent at the 3-position of indole.
- Molecular Weight : 323.4 g/mol.
- Key Activity: Cannabinoid receptor ligand (Ki = 1.5 nM for CB1).
- Comparison : Demonstrates how indole substitution patterns (e.g., 1- vs. 3-position) radically shift biological targets. The target compound’s 1-position acetyl-beta-alanine group suggests a divergent mechanism, possibly favoring enzyme inhibition over receptor agonism .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity to compounds.
- Metabolic Stability : Beta-alanine is resistant to proteases, suggesting enhanced stability over glycine-containing analogs .
Binding Interactions and Selectivity
PPAR Binding (vs. [5-(Benzyloxy)-1H-indol-1-yl]acetic Acid) :
- The parent acetic acid analog forms stable H-bonds with PPARγ residues H323, H449, and Y473 .
- The acetyl-beta-alanine substituent may introduce steric hindrance near H323, reducing PPARγ affinity. Conversely, its carboxyl group could engage new residues (e.g., S289 in PPARγ), altering subtype selectivity (δ vs. γ) .
Aldose Reductase Inhibition :
- The acetic acid analog’s inhibition mechanism involves polar interactions with the enzyme’s active site. The larger acetyl-beta-alanine group might disrupt these interactions, necessitating structural optimization .
Q & A
Q. What mechanistic insights exist regarding its dual activity as a PPARδ/γ agonist and aldose reductase inhibitor?
- PPAR Agonism : Molecular dynamics (MD) simulations show hydrogen bonding with conserved residues (H323, H449, Y473 in PPARγ; T289 in PPARδ), stabilizing the receptor's active conformation. Competitive binding assays (e.g., TR-FRET) using fluorescent PPAR ligands validate subtype selectivity .
- Aldose Reductase Inhibition : Enzyme kinetics studies (IC) using recombinant human aldose reductase and substrate DL-glyceraldehyde. Activity correlates with the indole-acetyl group’s electron-withdrawing properties, reducing sorbitol accumulation in hyperglycemic cell models .
- Contradiction Management : If PPAR activation conflicts with reductase inhibition in a study, cross-validate using knockout cell lines (e.g., PPARγ) or isoform-specific inhibitors (e.g., T0070907 for PPARγ) .
Q. How can researchers optimize its pharmacokinetic profile for in vivo studies?
- Solubility Enhancement : Beta-alanine’s carboxylate improves aqueous solubility (~2.5 mg/mL at pH 7.4). For low bioavailability, consider prodrug strategies (e.g., esterification of the carboxylate) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Structural modifications (e.g., fluorination at the benzyl group) may reduce first-pass metabolism .
- In Vivo Models : Test efficacy in diabetic rodents (e.g., STZ-induced rats) with endpoints like nerve conduction velocity (aldose reductase inhibition) and adipogenesis (PPARγ activity) .
Q. What computational tools are recommended for predicting off-target interactions?
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to screen against structural homologs (e.g., other nuclear receptors or oxidoreductases). Prioritize targets with binding energy ≤ -8.0 kcal/mol.
- Machine Learning : Platforms like ChemProp predict toxicity (e.g., hepatotoxicity risk) based on structural fingerprints. Validate experimentally in HepG2 cells .
Q. How should contradictory data on PPAR subtype selectivity be resolved?
- Experimental Design :
- Reporter Gene Assays : Use PPARδ/γ-specific luciferase constructs in HEK293 cells. Normalize activity to positive controls (e.g., rosiglitazone for PPARγ, GW501516 for PPARδ).
- Dose-Response Analysis : Calculate EC values; significant differences (>10-fold) indicate subtype preference.
- Structural Analysis : Compare MD trajectories (e.g., RMSD <2 Å for PPARγ vs. >3 Å for PPARδ) to identify binding mode variations .
Methodological Resources
- Synthesis Protocols : Refer to Future Journal of Pharmaceutical Sciences (2020) for analogous indole-acetamide syntheses .
- PPAR Assays : Follow MD simulation parameters from Structure-Based Virtual Screening (2021) .
- Safety Data : Adopt handling protocols from Sigma-Aldrich’s benzoin SDS (e.g., PPE requirements, waste disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
